![molecular formula C15H14O3 B1300055 Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 889955-78-6](/img/structure/B1300055.png)
Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is also known as “(2-methyl-3-biphenylyl)methanol” and “2-methyl-3-hydroxymethylbiphenyl” among other names . It has a molecular formula of C14H14O . This compound is a white crystal with a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-2-methylbiphenyl with metallic magnesium to form a Grignard reagent, which then reacts with polyformaldehyde diethyl acetal . The reaction yields the product with a yield of up to 70.8% .Molecular Structure Analysis
The molecular structure of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . It shares the same chemical formula with the methoxy group (−O−CH3), but they differ in attachment site and orientation to the rest of the molecule .Physical And Chemical Properties Analysis
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a solid compound with a molecular weight of 198.3 . It has a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Stable Derivatives
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could potentially be used in the synthesis of stable derivatives from carbohydrates. For example, a similar compound, 5-HMF, was synthesized by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This process resulted in a stable 5-HMF derivative with good water-solubility, making it highly promising for biological screening .
Biological Screening
As mentioned above, the synthesized stable derivatives of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could be used for biological screening . This could potentially help in the discovery of new drugs or therapeutic agents.
Chemical Industry Applications
Furan compounds, which are similar to “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate”, have many applications in the chemical industry . They are especially interesting because they represent a large part of yearly renewable biomass and are highly promising for processing .
Pharmaceuticals
Biphenyl compounds, which “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a part of, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used in a wide range of biological and medicinal applications .
Agriculture
Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as building blocks for basic liquid crystals .
Eigenschaften
IUPAC Name |
methyl 3-[3-(hydroxymethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIVXXNHMOWKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362609 |
Source


|
| Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | |
CAS RN |
889955-78-6 |
Source


|
| Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
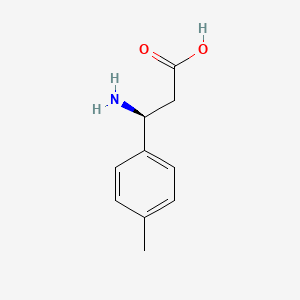
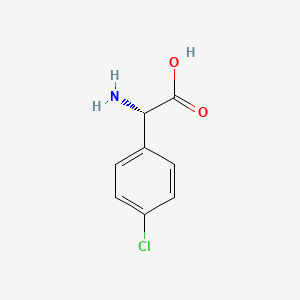
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
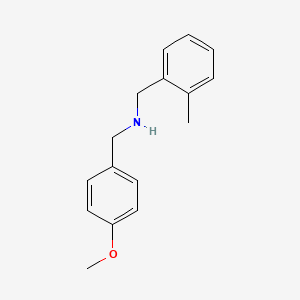
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)


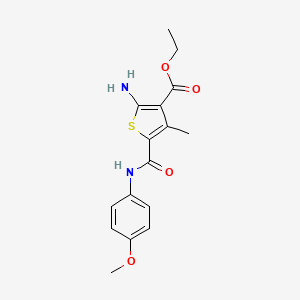
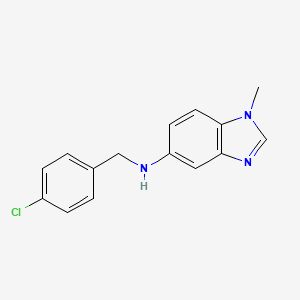

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)
